The synthesis of 3-phenoxy-N-methylmorphinan can be approached through several methods:
The molecular formula of 3-phenoxy-N-methylmorphinan is CHNO. Its structure features:
The reactivity of 3-phenoxy-N-methylmorphinan includes:
3-Phenoxy-N-methylmorphinan primarily acts as an agonist at the mu-opioid receptor. The mechanism involves:
Pharmacological studies indicate that compounds with similar structures exhibit varying affinities for opioid receptors, suggesting that slight modifications can significantly impact their efficacy and selectivity .
3-Phenoxy-N-methylmorphinan has potential applications in:
The systematic IUPAC name for the compound designated by CAS 78433-81-5 is 3-(3-methoxy-4-hydroxy)phenoxy-N-methylmorphinan. This nomenclature follows IUPAC priority rules for polycyclic systems with fused rings and substituents:
The molecular formula is C₂₄H₂₉NO₃, with a molecular weight of 379.50 g/mol. Key structural features include:
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₉NO₃ |
| Molecular Weight | 379.50 g/mol |
| Hydrogen Bond Donors | 2 (N-H, O4′-H) |
| Hydrogen Bond Acceptors | 4 (N, O3′, O3, O4′) |
| Calculated Density | 1.243 g/cm³ |
| SMILES | [C@@]345C1=C(C=CC(=C1)OC2=CC=C(C(=C2)OC)O)CC@HN(CC5)C |
This compound is cataloged under multiple aliases across chemical databases:
Table 2: Chemical Identifiers and Synonyms
| Identifier Type | Value |
|---|---|
| CAS Number | 78433-81-5 |
| IUPAC Name | 3-(3-Methoxy-4-hydroxy)phenoxy-N-methylmorphinan |
| Common Synonyms | 2-Methoxy-4-((17-methylmorphinan-3-yl)oxy)phenol |
| Molecular Formula | C₂₄H₂₉NO₃ |
Positional Isomerism:
Stereochemistry:
Stereoisomerism Implications:
Table 3: Stereoisomer Configurations and Features
| Chiral Center | Role in Structure | Impact on Properties |
|---|---|---|
| C-5 | Junction of rings B/C | Affects ring B puckering |
| C-6 | Adjacent to ketone (C-7) | Influences C-7 reactivity |
| C-9 | Bridge between rings C/D | Modulates D-ring conformation |
| C-13 | Links phenoxy group to core | Controls substituent orientation |
| C-14 | Site for oxygenation (e.g., –OCH₃) | Critical for receptor affinity |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5